Micelle-to-Nanofiber Morphological Transition: Quantified Structural Change Compared to GFFLGLDD
In a comparative study of MMP9-responsive peptide amphiphiles, PhAc-FFAGLDD and GFFLGLDD were both evaluated for enzyme-triggered morphological reconfiguration from micellar aggregates to nanofibers [1]. Both peptides contain the MMP9-cleavable Gly-Leu motif and were designed to release the hydrophilic Asp-Asp (DD) segment upon cleavage, thereby altering the hydrophobic-hydrophilic balance to drive supramolecular assembly [1]. Characterization by atomic force microscopy (AFM), dynamic light scattering (DLS), and fluorescence spectroscopy demonstrated that PhAc-FFAGLDD forms well-defined nanofiber structures post-cleavage, while GFFLGLDD exhibits comparable reconfiguration properties but with distinct fiber dimensions and assembly kinetics attributable to sequence differences [1]. Specifically, the FF dipeptide motif in FFAGLDD (absent in GFFLGLDD, which contains a glycine spacer) confers enhanced π-π stacking interactions that influence fiber morphology and drug entrapment efficiency [1][2].
| Evidence Dimension | Post-MMP9 cleavage self-assembled nanostructure type and fiber formation capability |
|---|---|
| Target Compound Data | PhAc-FFAGLDD: forms nanofibers with defined morphology confirmed by AFM; micelle-to-fiber transition enables localized drug depots |
| Comparator Or Baseline | GFFLGLDD: also undergoes micelle-to-fiber transition upon MMP9 cleavage; distinct fiber morphology due to different N-terminal sequence |
| Quantified Difference | Both peptides reconfigure from micelles to fibers, but FFAGLDD's FF motif provides stronger aromatic π-π stacking interactions compared to GFFLGLDD's glycine spacer, affecting fiber dimension uniformity and drug retention capacity |
| Conditions | In vitro enzymatic cleavage with MMP9; AFM imaging; DLS for size distribution analysis; fluorescence spectroscopy; doxorubicin-loaded micelles tested on human cancer cell lines with quantified MMP9 activity |
Why This Matters
The FF motif-driven assembly properties of FFAGLDD are distinctive from alternative peptides such as GFFLGLDD, and selecting a non-equivalent peptide sequence would alter the resulting nanostructure dimensions and consequently the drug release kinetics and biodistribution profile, compromising inter-study comparability.
- [1] Kalafatovic D, Nobis M, Son J, Anderson KI, Ulijn RV. MMP-9 triggered self-assembly of doxorubicin nanofiber depots halts tumor growth. In: Enzyme responsive nanomaterials for cancer applications. University of Strathclyde Thesis T13982; 2014: Abstract and Chapter 3. https://stax.strath.ac.uk/concern/theses/gt54kn070 View Source
- [2] Ulijn RV. Nanoscience NY - Soft Nano: Designed Peptide Amphiphiles PhAc-FFAGLDD and GFFLGLDD. https://ulijnlab.com/nanoscience-ny-soft-nano/ View Source
